

Application Notes: Samarium Carbonate in Nuclear Reactor Applications

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Compound of Interest

Compound Name: Samarium carbonate

Cat. No.: B1581380

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Subject: Application and Testing Protocols for Samarium-Based Burnable Absorbers Derived from **Samarium Carbonate**

Introduction

Samarium, a rare earth element, plays a critical role in the operation of modern nuclear reactors. Specifically, the isotope Samarium-149 (^{149}Sm) possesses a very high neutron absorption cross-section, making it an effective neutron poison.[1][2] In nuclear engineering, materials like ^{149}Sm are intentionally introduced into the reactor core as "burnable absorbers" or "burnable poisons".[3][4][5]

The primary function of a burnable absorber is to control the high excess reactivity of fresh nuclear fuel.[2][5] By absorbing excess neutrons at the beginning of a fuel cycle, they help flatten the power distribution and ensure reactor stability.[3][4] As the fuel is consumed (burned up), the burnable absorber is also depleted through neutron capture, causing its negative reactivity effect to decrease, ideally matching the reactivity loss from the fuel depletion.[2][5] This allows for longer fuel cycles and improved fuel utilization.[3]

While **samarium carbonate** ($\text{Sm}_2(\text{CO}_3)_3$) serves as a common precursor compound for the synthesis of samarium-based materials, it is not typically used directly in the high-temperature environment of a reactor core. Instead, it is converted into more stable forms, such as samarium oxide (Sm_2O_3), which is then integrated into the fuel matrix, fuel cladding, or separate non-fueled rods.[3][6][7] An advantage of samarium is that its subsequent isotopes formed upon neutron capture are also effective neutron absorbers, prolonging its utility.

Key Applications

The primary application of samarium in nuclear reactors is for reactivity control. This is achieved by incorporating it into the core in several ways:

- **Integral Fuel Burnable Absorber (IFBA):** Samarium oxide is mixed directly with uranium dioxide (UO_2) fuel and pressed into fuel pellets.^[7] This provides localized reactivity control within the fuel rod.
- **Discrete Burnable Absorber Rods:** Samarium-containing ceramic pellets are encapsulated in separate rods, which are then placed in guide tubes within a fuel assembly, similar to control rods but not movable.^{[8][9]}
- **Alloys in Structural Components:** Samarium can be alloyed with the Zircaloy cladding of fuel rods, although this is a less common approach.^[3]

Quantitative Data: Neutronic Properties

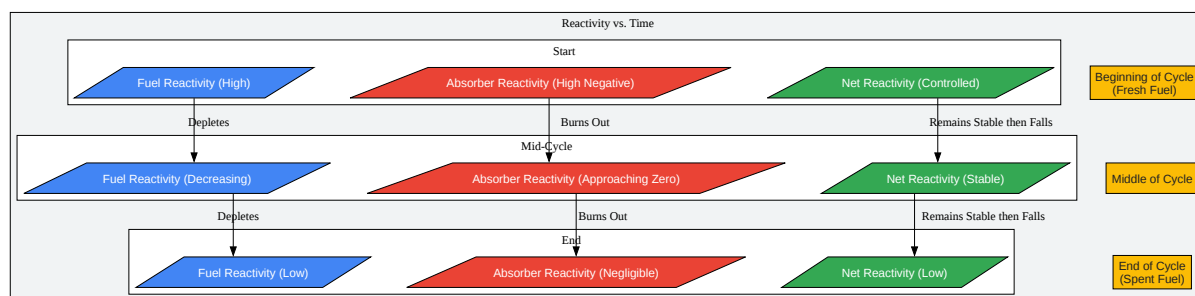
The effectiveness of a neutron absorber is quantified by its neutron absorption cross-section (σ), measured in units of barns ($1 \text{ barn} = 10^{-24} \text{ cm}^2$). The key samarium isotopes involved in reactor physics have distinct properties.

Isotope	Natural Abundance (%) [10]	Thermal Neutron Absorption Cross-Section (barns)	Half-Life [11]	Notes
¹⁴⁹ Sm	13.8%	~41,000 [12] to 74,500 [2]	Stable	The primary isotope of interest. It is a major fission product and a powerful neutron poison. [2]
¹⁵⁰ Sm	7.4%	~100 [12]	Stable	Product of ¹⁴⁹ Sm neutron capture. Still a moderate neutron absorber.
¹⁵¹ Sm	Synthetic	~15,000 [12]	94.6 years	A significant fission product and a strong neutron absorber. [10]
¹⁵² Sm	26.7%	~200 [12]	Stable	One of the most abundant stable isotopes.
Natural Samarium	100%	~6,800 [12]	Mixture	The overall effectiveness of natural samarium is high due to the presence of ¹⁴⁹ Sm.

Note: Discrepancies in reported cross-section values can arise from differences in measurement techniques and the specific neutron energy spectrum considered.

Logical Relationship: Burnable Absorber Reactivity Control

The following diagram illustrates the intended logical relationship between fuel reactivity and the reactivity of a samarium-based burnable absorber over a single fuel cycle. The goal is to maintain a relatively constant net reactivity as the fuel depletes.



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Caption: Logical flow of reactivity compensation using a burnable absorber.

Experimental Protocols

The qualification of a samarium-based burnable absorber for reactor use involves a multi-stage process, from material fabrication to in-reactor testing and post-irradiation examination. The following is a generalized protocol.

Protocol: Fabrication of $\text{Sm}_2\text{O}_3\text{-Al}_2\text{O}_3$ Ceramic Absorber Pellets

This protocol describes the fabrication of a discrete burnable absorber pellet using a ceramic matrix.

- Material Preparation:
 - Begin with high-purity **samarium carbonate** ($\text{Sm}_2(\text{CO}_3)_3$) and aluminum oxide (Al_2O_3) powders.
 - Calcine the **samarium carbonate** powder in a furnace to convert it to samarium oxide (Sm_2O_3). This ensures thermal stability in the final product.
 - Mill the Sm_2O_3 and Al_2O_3 powders separately to achieve a fine, uniform particle size.
- Mixing and Granulation:
 - Measure the Sm_2O_3 and Al_2O_3 powders to achieve the desired weight percentage of samarium (e.g., 1-5 wt%).
 - Mix the powders with a binder solution in a slurry.[\[8\]](#)
 - Dry the slurry to create a powder of agglomerated particles, ensuring a homogeneous distribution of Sm_2O_3 within the Al_2O_3 matrix.[\[8\]](#)
- Pressing and Sintering:
 - Isostatically compress the mixed powder in a die to form a "green" (unsintered) body or pellet.[\[8\]](#)
 - Place the green body in a high-temperature furnace.
 - Sinter the body at a specified temperature and duration to achieve high density and mechanical strength.[\[8\]](#)
- Final Processing:

- Grind the sintered pellet to meet precise dimensional specifications for insertion into absorber rods.
- Perform quality control checks, including density measurement and visual inspection for cracks or defects.

Protocol: Qualification and Testing of Neutron Absorbers

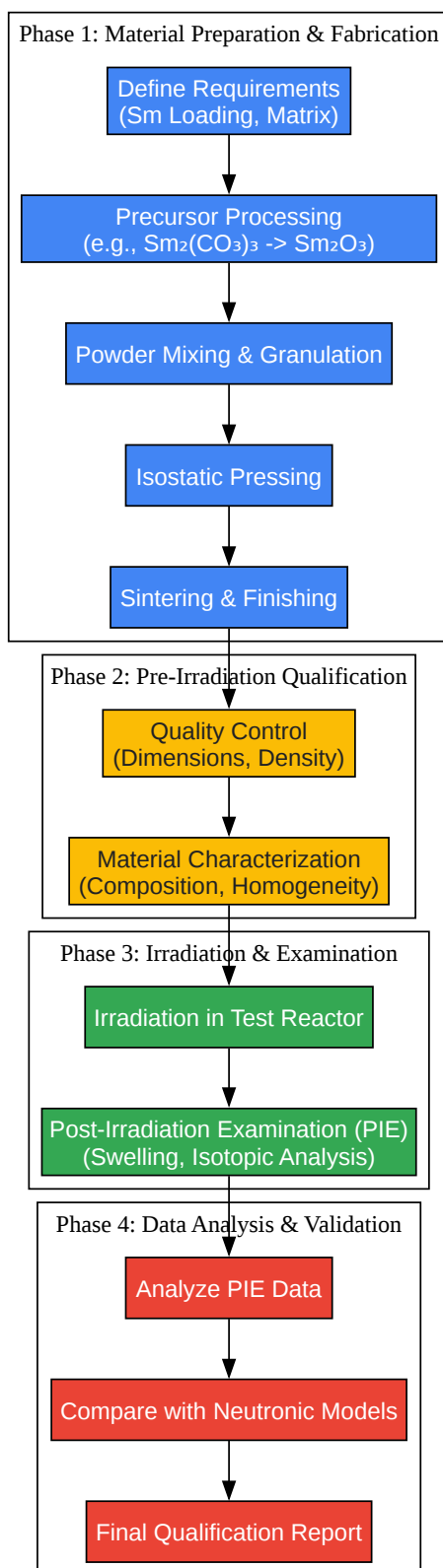
This protocol outlines the steps to test and qualify the fabricated absorber material for in-reactor performance.

- Acceptance Testing (Pre-Irradiation):
 - Material Characterization: Verify the chemical composition and confirm the concentration and homogeneity of the ^{149}Sm isotope throughout the absorber material.[\[13\]](#)
 - Durability Testing: Conduct tests to ensure the material can withstand the thermal and mechanical stresses of the reactor environment.[\[13\]](#)
- Irradiation in a Test Reactor:
 - Place the absorber material samples or prototype rods into a materials test reactor (MTR).[\[14\]](#)[\[15\]](#)
 - Irradiate the samples under conditions (neutron flux, temperature) that simulate the target power reactor's environment.[\[15\]](#)[\[16\]](#)
 - Monitor key parameters during irradiation if instrumentation is available.[\[17\]](#)
- Post-Irradiation Examination (PIE):
 - After the target burnup is reached, safely transfer the now-radioactive samples to a hot cell for examination.
 - Dimensional Analysis: Measure for any swelling, creep, or cracking caused by irradiation.

- Microstructural Analysis: Use techniques like scanning electron microscopy (SEM) to examine changes in the material's grain structure and the distribution of the absorber element.
- Isotopic Analysis: Perform mass spectrometry on small samples to measure the depletion of ^{149}Sm and the buildup of subsequent isotopes. This validates the neutronic performance and burnout rate.
- Gas Release Measurement: For some absorber types, measure the release of gases like helium, which can be produced from certain neutron capture reactions.[\[17\]](#)

Experimental Workflow Diagram

The diagram below outlines the typical workflow for developing and qualifying a new burnable absorber material.



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Caption: Workflow for fabrication and qualification of a burnable absorber.

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